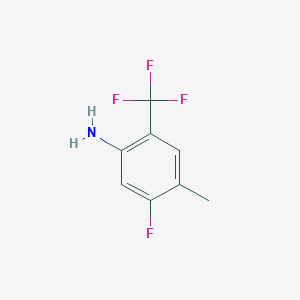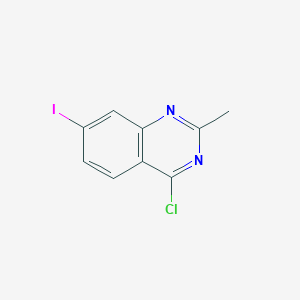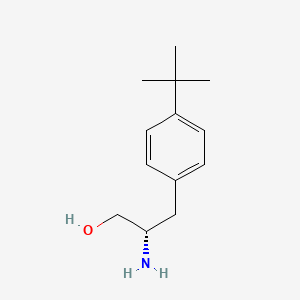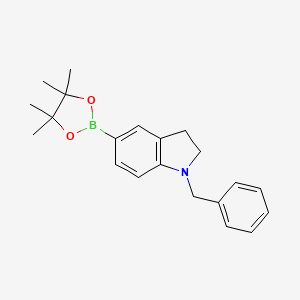
Methyl (2-nitropyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-nitropyridin-3-yl)carbamate is a chemical compound with the molecular formula C7H7N3O4 and a molecular weight of 197.15 g/mol It is characterized by the presence of a nitro group attached to the pyridine ring and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of methyl (2-nitropyridin-3-yl)carbamate typically involves the reaction of 2-nitropyridine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One method involves the use of dichloromethane as a solvent and diisopropylamine as a base. The reaction mixture is cooled to -13°C, and the reagents are added dropwise. The reaction is allowed to proceed for a specific duration, followed by purification steps to isolate the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-nitropyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro derivative.
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
Methyl (2-nitropyridin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl (2-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2-nitrophenyl)carbamate
- Methyl (3-nitropyridin-4-yl)carbamate
- Methyl (4-nitropyridin-2-yl)carbamate
Uniqueness
Methyl (2-nitropyridin-3-yl)carbamate is unique due to the specific positioning of the nitro group on the pyridine ring. This positioning can influence its reactivity and biological activity compared to other similar compounds. The presence of the carbamate group also contributes to its stability and ability to interact with various molecular targets .
Propiedades
Número CAS |
175652-25-2 |
|---|---|
Fórmula molecular |
C7H7N3O4 |
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
methyl N-(2-nitropyridin-3-yl)carbamate |
InChI |
InChI=1S/C7H7N3O4/c1-14-7(11)9-5-3-2-4-8-6(5)10(12)13/h2-4H,1H3,(H,9,11) |
Clave InChI |
CEJAPMJGQRDGRU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=C(N=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13014715.png)
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate](/img/structure/B13014721.png)


![4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile](/img/structure/B13014740.png)


![tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate](/img/structure/B13014769.png)


![N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13014788.png)
![2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)
![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13014790.png)

